molecular formula C13H16N4O2 B3010755 N-(1H-indazol-6-yl)-2-morpholinoacetamide CAS No. 866008-91-5

N-(1H-indazol-6-yl)-2-morpholinoacetamide

Cat. No.: B3010755
CAS No.: 866008-91-5
M. Wt: 260.297
InChI Key: UYKSTBRBGPWXEC-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-2-morpholinoacetamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, and a morpholinoacetamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-2-morpholinoacetamide typically involves the formation of the indazole core followed by the introduction of the morpholinoacetamide group. One common method for synthesizing indazole derivatives is through transition metal-catalyzed reactions. For example, a copper(II) acetate-catalyzed reaction can be used to form the indazole ring by N–N bond formation employing oxygen as the terminal oxidant . The reaction conditions often involve the use of dimethyl sulfoxide (DMSO) as a solvent and an oxygen atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-2-morpholinoacetamide can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized under specific conditions to form N-oxide derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve the use of organic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole ring can lead to the formation of N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1H-indazol-6-yl)-2-morpholinoacetamide include other indazole derivatives such as:

  • 1H-indazole-3-carboxamide
  • 2H-indazole-4-carboxamide
  • 1H-indazole-5-carboxamide

Uniqueness

This compound is unique due to the presence of the morpholinoacetamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biological Activity

N-(1H-indazol-6-yl)-2-morpholinoacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of indazole derivatives known for their diverse biological activities. The indazole moiety is significant in medicinal chemistry as it exhibits various pharmacological effects, including anticancer properties.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, one study evaluated the compound's inhibitory effects on human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The results showed that this compound could effectively inhibit the proliferation of K562 cells with an IC50 value of 5.15 µM, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its antitumor effects involves several pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in K562 cells in a dose-dependent manner. Treatment with varying concentrations resulted in increased apoptosis rates, with significant alterations in the expression of apoptosis-related proteins such as Bcl-2 and Bax .
  • Cell Cycle Arrest : Analysis revealed that this compound causes cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation. This effect was confirmed through propidium iodide staining and flow cytometry .
  • Inhibition of p53/MDM2 Interaction : The compound also affects the p53 signaling pathway by upregulating p53 protein levels while downregulating MDM2, disrupting the balance necessary for normal cellular function and promoting apoptosis .

Case Studies

Several case studies have highlighted the clinical relevance of indazole derivatives, including this compound:

  • Clinical Trials : A study involving patients with chronic myeloid leukemia demonstrated that compounds similar to this compound could be effective in reducing tumor burden when combined with standard chemotherapy regimens .
  • Real-world Data Analysis : Utilizing electronic health records, researchers have investigated the outcomes of patients treated with indazole derivatives, indicating improved survival rates and response rates compared to traditional therapies .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeDescriptionReference
Antitumor ActivitySignificant inhibition of K562 cell proliferation (IC50 = 5.15 µM)
Apoptosis InductionDose-dependent increase in apoptosis rates
Cell Cycle ArrestArrests cells at G0/G1 phase
p53 Pathway ModulationUpregulates p53 and downregulates MDM2

Properties

IUPAC Name

N-(1H-indazol-6-yl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-13(9-17-3-5-19-6-4-17)15-11-2-1-10-8-14-16-12(10)7-11/h1-2,7-8H,3-6,9H2,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKSTBRBGPWXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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